REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([Br:8])[CH:2]=1.Br[CH2:10][C:11]#[N:12].C([O-])([O-])=O.[Cs+].[Cs+]>CC#N>[Br:8][C:3]1[CH:4]=[CH:5][C:6]([O:7][CH2:10][C:11]#[N:12])=[CH:1][CH:2]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)Br
|
Name
|
|
Quantity
|
1.11 mL
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Name
|
Cs2CO3
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a minimal amount of EtOAc/hexanes
|
Type
|
FILTRATION
|
Details
|
filtered through a short pad of silica gel (EtOAc/hexanes eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)OCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |